Cas no 865658-02-2 (2-[3-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-thienyl]-6-(2-thienyl)pyrazolo[1,5-a]pyrimidin-7-amine)

2-[3-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-thienyl]-6-(2-thienyl)pyrazolo[1,5-a]pyrimidin-7-amine structure
865658-02-2 structure
Product Name:2-[3-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-thienyl]-6-(2-thienyl)pyrazolo[1,5-a]pyrimidin-7-amine
CAS No:865658-02-2
MF:C20H17N5S2
MW:391.51248049736
CID:5027328
Update Time:2025-11-01

2-[3-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-thienyl]-6-(2-thienyl)pyrazolo[1,5-a]pyrimidin-7-amine Chemical and Physical Properties

Names and Identifiers

    • 2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)thiophen-2-yl]-6-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine
    • 2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-6-(2-thienyl)pyrazolo[1,5-a]pyrimidin-7-amine
    • 2-[3-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-thienyl]-6-(2-thienyl)pyrazolo[1,5-a]pyrimidin-7-amine
    • Inchi: 1S/C20H17N5S2/c1-12-5-6-13(2)24(12)16-7-9-27-19(16)15-10-18-22-11-14(17-4-3-8-26-17)20(21)25(18)23-15/h3-11H,21H2,1-2H3
    • InChI Key: SHGDMILJNJTQCL-UHFFFAOYSA-N
    • SMILES: S1C=CC(=C1C1C=C2N=CC(C3=CC=CS3)=C(N)N2N=1)N1C(C)=CC=C1C

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 3
  • Complexity: 527
  • XLogP3: 3.9
  • Topological Polar Surface Area: 118

2-[3-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-thienyl]-6-(2-thienyl)pyrazolo[1,5-a]pyrimidin-7-amine Pricemore >>

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Additional information on 2-[3-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-thienyl]-6-(2-thienyl)pyrazolo[1,5-a]pyrimidin-7-amine

Comprehensive Overview of 2-[3-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-thienyl]-6-(2-thienyl)pyrazolo[1,5-a]pyrimidin-7-amine (CAS No. 865658-02-2)

The compound 2-[3-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-thienyl]-6-(2-thienyl)pyrazolo[1,5-a]pyrimidin-7-amine, with the CAS number 865658-02-2, is a highly specialized heterocyclic molecule that has garnered significant attention in the fields of medicinal chemistry and materials science. Its unique structure, featuring a pyrazolo[1,5-a]pyrimidine core substituted with thienyl and dimethylpyrrole groups, makes it a promising candidate for various applications, including drug discovery and optoelectronic materials. Researchers are particularly interested in its potential as a kinase inhibitor or fluorescent probe, given its conjugated π-electron system.

In recent years, the demand for novel heterocyclic compounds like 865658-02-2 has surged, driven by advancements in high-throughput screening and computational chemistry. Users frequently search for terms such as "pyrazolo[1,5-a]pyrimidine derivatives" or "thienyl-substituted heterocycles," reflecting the growing interest in this chemical space. The compound's structural complexity and functional versatility align with current trends in precision medicine and molecular imaging, making it a hot topic in academic and industrial research.

One of the most intriguing aspects of 2-[3-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-thienyl]-6-(2-thienyl)pyrazolo[1,5-a]pyrimidin-7-amine is its potential role in cancer therapeutics. The pyrazolo[1,5-a]pyrimidine scaffold is known to interact with ATP-binding sites of kinases, a feature that has led to the development of several FDA-approved drugs. Researchers are actively investigating whether this compound could serve as a selective kinase modulator, addressing challenges such as drug resistance and off-target effects. Searches for "kinase inhibitors with thienyl groups" or "pyrimidine-based anticancer agents" highlight the public's curiosity about these applications.

Beyond pharmaceuticals, CAS No. 865658-02-2 has potential in organic electronics. Its thienyl and pyrrole substituents contribute to extended π-conjugation, a desirable property for organic light-emitting diodes (OLEDs) and photovoltaic cells. With the rise of green energy technologies, queries like "heterocyclic compounds for solar cells" or "thienyl-based optoelectronic materials" are increasingly common. This dual applicability in biomedicine and materials science underscores the compound's interdisciplinary significance.

Synthetic routes to 2-[3-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-thienyl]-6-(2-thienyl)pyrazolo[1,5-a]pyrimidin-7-amine often involve Pd-catalyzed cross-coupling reactions, a topic frequently searched by organic chemists. The compound's regioselective functionalization poses both challenges and opportunities for method development. Recent publications have explored microwave-assisted synthesis and flow chemistry to improve yields and scalability, addressing the demand for sustainable synthetic protocols.

In summary, 865658-02-2 represents a fascinating case study in modern chemical research. Its multifunctional architecture bridges gaps between drug discovery, materials engineering, and synthetic methodology. As interest in tailored heterocycles continues to grow, this compound is poised to remain at the forefront of scientific inquiry, answering pressing questions about molecular design and application-specific optimization.

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